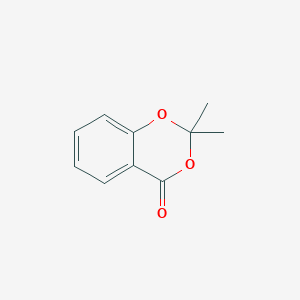
4H-1,3-Benzodioxin-4-one, 2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical compound with the molecular formula C10H10O4 It is a derivative of benzo[d][1,3]dioxin, characterized by the presence of two methyl groups at the 2-position and a ketone group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, including 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one.
Industrial Production Methods
While specific industrial production methods for 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes. For instance, it acts as an activator of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes . The compound binds to the active site of the enzyme, modulating its activity and influencing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: A hydroxylated derivative with similar structural features.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another dioxin derivative with different substitution patterns.
Uniqueness
2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme activator sets it apart from other similar compounds, making it valuable for specific research applications.
Properties
CAS No. |
1433-61-0 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H10O3/c1-10(2)12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3 |
InChI Key |
JBZUSXJTWFEBKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















